Fluorescein boronic acid (FL2)
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Overview
Description
Fluorescein boronic acid is a compound that combines the fluorescent properties of fluorescein with the reactivity of boronic acid. This compound is particularly notable for its ability to form reversible covalent bonds with diols, making it a valuable tool in various scientific applications, especially in the field of sensing and detection.
Mechanism of Action
Target of Action
Fluorescein boronic acid (FL2) primarily targets 1,2- or 1,3-diols . These diols are commonly found in various biological molecules such as carbohydrates, proteins, and DNA. The boronic acid group in FL2 binds to these diols, making it a useful tool for recognizing and studying these biological molecules .
Mode of Action
As a Lewis acid, FL2 binds with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This binding results in significant fluorescence changes, which can be detected and measured . The fluorescence change is due to the energy transfer from the donor fluorophore (FL2) to the acceptor fluorophore when the emission spectrum of the donor effectively overlaps with the excitation spectrum of the acceptor .
Biochemical Pathways
The primary biochemical pathway involved in the action of FL2 is the formation of cyclic esters with diols . This process is reversible, allowing FL2 to act as a dynamic sensor that can respond to changes in the concentration of diols in its environment . The resulting fluorescence changes can be used to study various biochemical processes involving diols, such as carbohydrate metabolism .
Pharmacokinetics
Given its molecular structure and reactivity, it is likely that fl2 can be readily absorbed and distributed in biological systems due to its ability to form covalent bonds with diols . The metabolism and excretion of FL2 would depend on the specific biological system and the presence of enzymes capable of breaking the boronic ester bonds .
Result of Action
The binding of FL2 to diols and the subsequent fluorescence changes provide a powerful tool for detecting and studying diols in biological systems . This can be used to study a wide range of biological processes, from carbohydrate metabolism to DNA-protein interactions . Furthermore, the reversible nature of the boronic ester bonds allows FL2 to act as a dynamic sensor that can respond to changes in diol concentrations .
Action Environment
The action of FL2 is influenced by the chemical environment, particularly the presence of diols and the pH of the solution . The binding of FL2 to diols is reversible and can be influenced by the concentration of diols in the solution . Additionally, the fluorescence of FL2 can be affected by the pH of the solution, with more alkaline conditions leading to brighter fluorescence . Therefore, the action, efficacy, and stability of FL2 can be influenced by environmental factors such as diol concentration and pH .
Biochemical Analysis
Biochemical Properties
Fluorescein boronic acid (FL2) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to the ability of Fluorescein boronic acid (FL2) to bind with 1,2- or 1,3-diols in aqueous solution . This binding results in significant fluorescence changes, making Fluorescein boronic acid (FL2) an excellent sensor for recognizing carbohydrates or other substances .
Cellular Effects
Fluorescein boronic acid (FL2) has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific biomolecules within the cell
Molecular Mechanism
The mechanism of action of Fluorescein boronic acid (FL2) is primarily through its binding interactions with biomolecules. As a Lewis acid, it forms reversible cyclic esters with diols, resulting in significant fluorescence changes . This property allows Fluorescein boronic acid (FL2) to interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Fluorescein boronic acid (FL2) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein boronic acid typically involves the reaction of fluorescein with a boronic acid derivative. One common method is to react fluorescein with boronic acid in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorescein boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Fluorescein boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fluorescein boronic acid can yield boronic esters, while reduction can produce different boron-containing compounds.
Scientific Research Applications
Fluorescein boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting diols and other compounds.
Biology: Employed in the study of cellular processes and as a marker for imaging.
Medicine: Utilized in diagnostic assays and as a component in biosensors.
Industry: Applied in the development of sensors for detecting various analytes in environmental and industrial settings.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in sensing applications.
Anthracene boronic acid: A compound with similar fluorescent properties but different structural characteristics.
Pyrene boronic acid: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
Fluorescein boronic acid is unique due to its combination of strong fluorescence and the ability to form reversible covalent bonds with diols. This makes it particularly useful in applications where both properties are required, such as in the development of highly sensitive and selective sensors.
Properties
IUPAC Name |
5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BN2O7S/c31-17-5-8-20-23(12-17)37-24-13-18(32)6-9-21(24)25(20)19-7-4-16(11-22(19)26(33)34)30-27(38)29-15-3-1-2-14(10-15)28(35)36/h1-13,31,35-36H,(H,33,34)(H2,29,30,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYMZGFYKLMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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